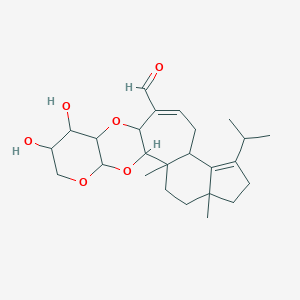

Erinacine A

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C25H36O6 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

Clave InChI |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

SMILES isomérico |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

SMILES canónico |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

melting_point |

74 - 76 °C |

Descripción física |

Solid |

Sinónimos |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

Origen del producto |

United States |

Origin and Biosynthesis of Erinacine a

Cultivation Strategies for Enhanced Erinacine A Production

Solid-State Cultivation Methodologies

Solid-state cultivation (SSC) of Hericium erinaceus has emerged as a highly effective method for the production of this compound, a significant secondary metabolite found in the mycelium. mdpi.com This approach, which involves growing the fungus on a solid substrate with limited free water, often yields a higher specific production of this compound compared to submerged fermentation techniques. mdpi.comnih.gov Research has focused on optimizing various parameters of SSC to maximize both mycelial biomass and the yield of this valuable compound.

Substrate Selection and Preparation

The choice of substrate is a critical factor influencing the production of this compound. Various agricultural grains and byproducts have been investigated for their suitability. Studies have shown that among substrates like wheat bran, rice bran, and millet, corn kernels consistently result in the highest mycelial biomass and a significant specific yield of this compound. mdpi.com One study reported that using corn kernels as the substrate yielded the highest mycelial biomass of 63.73 mg/g and a specific this compound yield of 12.53 mg/g. mdpi.com

Influence of Supplements

The addition of nitrogen sources and inorganic salts to the solid substrate can further boost the production of both mycelial biomass and this compound. mdpi.comnih.gov

Nitrogen Sources: Supplementing the substrate with nitrogenous compounds has been shown to be beneficial. Casein peptone is one such supplement that has been used in studies to enhance growth and metabolite production. researchgate.nethilarispublisher.com

Inorganic Salts: The inclusion of specific inorganic salts can have a dramatic effect on this compound yields. For example, the addition of 10 mM zinc sulfate (B86663) (ZnSO₄·7H₂O) to a corn kernel substrate has been shown to significantly increase the specific yield of this compound to as high as 165.36 mg/g, with a corresponding mycelial biomass of 50.24 mg/g. mdpi.comsciencegate.app Similarly, the addition of sodium chloride (NaCl) has also been found to increase the specific yield of this compound. mdpi.comresearchgate.net One study noted a significant increase in this compound yield to 120.97 mg/g with the addition of NaCl. mdpi.com

Cultivation Systems and Conditions

Solid-state cultivation of H. erinaceus for this compound production is typically carried out in controlled environments like glass jars or specialized bioreactors. mdpi.comresearchgate.net While simple glass jar cultivation has proven effective for this compound production, more advanced systems like horizontal stirred tank reactors (HSTR) have been explored for larger-scale production. mdpi.comhilarispublisher.com Interestingly, while HSTR systems can achieve higher biomass, this compound production was not detected in some sawdust-based substrate experiments within these reactors, suggesting that the specific substrate and reactor conditions are critical. hilarispublisher.com

Optimal temperature is another key parameter, with studies indicating that a temperature of 25°C is ideal for achieving high mycelial biomass. mdpi.com The cultivation period is also a factor, with significant this compound production observed after several weeks of growth. hilarispublisher.com

Interactive Data Tables

Isolation and Purification Methodologies for Erinacine a

Conventional Chromatographic Approaches

Historically, the purification of Erinacine A has relied on traditional, low-resolution chromatographic methods. nih.gov These approaches are often characterized by their simplicity but can be labor-intensive and may present challenges in terms of reproducibility and purity. nih.govmdpi.com

Open-Column Chromatography Techniques

Open-column chromatography represents a foundational technique in the purification of this compound. nih.gov This method, while straightforward, often suffers from poor reproducibility due to manual column packing, variations in the quality of the stationary phase (silica), and inconsistencies in sample preparation. nih.gov The process typically involves chromatographing the organic phase of an extract over silica (B1680970) gel. nih.govmdpi.com

Silica Gel Chromatography Applications

Silica gel column chromatography has been a principal method for the self-preparation of erinacines. mdpi.comnih.gov This technique is frequently described as tedious and laborious. mdpi.comnih.gov In a typical application, an ethyl acetate (B1210297) fraction of the initial extract is applied to a silica gel column. nih.gov The separation is then carried out using a gradient system of solvents, commonly n-hexane and ethyl acetate, to elute the fractions containing this compound. nih.govmdpi.comnih.gov For instance, a modified approach involved using a solvent of ethyl acetate and n-hexane in a 1:1 ratio as the mobile phase with a flow rate of 5 mL/min. mdpi.com

Advanced Chromatographic Separation Techniques

To overcome the limitations of conventional methods, more advanced and efficient chromatographic techniques have been developed and applied for the isolation and purification of this compound. These methods offer higher resolution, better reproducibility, and the ability to achieve greater purity. nih.gov

High-Performance Liquid Chromatography for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial tool in the study of this compound, serving both for analytical purity assessment and for semi-preparative isolation. nih.govmdpi.commdpi.com

For purity determination, HPLC systems equipped with detectors like a Charged Aerosol Detector (CAD) or UV-Vis Diode Array Detector (DAD) are employed. mdpi.commdpi.comnih.gov A two-dimensional chromatographic approach, combining normal-phase flash chromatography with semi-preparative reversed-phase HPLC, has proven effective in eliminating challenging impurities, including structural isomers. mdpi.comresearcher.life This method yielded this compound with a chromatographic purity of 97.4%. nih.govmdpi.comresearcher.life

Semi-preparative HPLC is also used as a final purification step after initial fractionation by methods like silica gel chromatography. nih.govmdpi.com One study utilized an Inspire C18 column with 80% methanol (B129727) as the mobile phase at a flow rate of 3.0 mL/min for this purpose. mdpi.com

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| System | Agilent 1100 series | nih.gov |

| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm) | nih.gov |

| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) (B) | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Detection | UV at 340 nm | mdpi.com |

| Retention Time | 5.83 min | nih.gov |

High-Speed Countercurrent Chromatography for Isolation

High-Speed Countercurrent Chromatography (HSCCC) has emerged as an efficient and effective method for the preparative isolation of high-purity this compound. nih.govresearchgate.netdntb.gov.ua This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing irreversible adsorption or degradation of the target compound. nih.gov HSCCC offers advantages such as low risk of sample denaturation, rapid separation, and high recovery. mdpi.comnih.gov

A key factor for successful HSCCC separation is the selection of a suitable two-phase solvent system. nih.govmdpi.comnih.gov For this compound, a system composed of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 4.5:5:4.5:5 has been successfully used. nih.govresearchgate.netdntb.gov.ua This process has yielded this compound with a purity of over 95%. nih.govresearchgate.netdntb.gov.ua The entire separation can be completed in approximately 150 minutes, with the target compound eluting around the 120-minute mark. nih.gov

Table 2: HSCCC Parameters for this compound Isolation

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Speed Countercurrent Chromatography (HSCCC) | nih.govresearchgate.net |

| Solvent System | n-hexane/ethyl acetate/methanol/water | nih.govresearchgate.net |

| Solvent Ratio | 4.5:5:4.5:5 (v/v/v/v) | nih.govresearchgate.net |

| Achieved Purity | >95% | nih.govresearchgate.net |

| Analysis Time | ~150 minutes | nih.gov |

Extraction Techniques

The initial step in isolating this compound from Hericium erinaceus mycelia is extraction. The choice of solvent and extraction method significantly impacts the yield of the target compound.

Aqueous ethanol (B145695) is commonly used for the extraction process. mdpi.com For example, lyophilized mycelia powder can be extracted with 75% ethanol, assisted by ultrasonication for 1 hour at 50°C. nih.gov Another protocol involves sonicating the mushroom material in 70% aqueous ethanol for 15 minutes, followed by stirring at room temperature for three days. mdpi.com Studies comparing different solvents have shown that aqueous mixtures, such as 70% aqueous ethanol or 70% aqueous ethyl acetate, provide better extraction yields for this compound compared to their pure organic solvent counterparts (ethanol and ethyl acetate). mdpi.com

Ultrasonic extraction (UE) has been optimized to enhance the recovery of this compound. mdpi.com Optimized conditions using response surface methodology were determined to be 80% ethanol as the solvent, an extraction time of 45 minutes, and a solvent-to-material ratio of 30:1 (mL/g). mdpi.com Reflux extraction has also been investigated, with optimal conditions identified as a liquid-to-material ratio of 32 mL/g, an extraction temperature of 62°C, and an extraction time of 30 minutes, resulting in an extraction yield of 3.28%. researchgate.net

Following the initial extraction, a liquid-liquid partition is often performed, typically between water and ethyl acetate, to further fractionate the extract before chromatographic purification. mdpi.comnih.gov

Table 3: Comparison of this compound Extraction Methods

| Method | Solvent | Key Parameters | Outcome | Source |

|---|---|---|---|---|

| Ultrasonic-assisted Stirring | 70% Aqueous Ethanol | Sonication (15 min), Stirring (3 days) | Effective for crude extraction | mdpi.com |

| Ultrasonication | 75% Ethanol | 50°C, 1 hour, twice | Used for preparing crude extract for HSCCC | nih.gov |

| Optimized Ultrasonic Extraction | 80% Ethanol | 45 min, Solvent-Material Ratio 1:30 (g/mL) | Optimized for high yield of metabolites | mdpi.com |

| Reflux Extraction | Ethanol | 62°C, 30 min, Liquid-Material Ratio 32 mL/g | Yield of 3.28% | researchgate.net |

Ethanol-Based Extraction Methods

Ethanol, particularly in aqueous solutions, is a widely utilized solvent for the initial extraction of this compound from Hericium erinaceus mycelia. mdpi.comfrontiersin.org Its effectiveness is attributed to its polarity, which is suitable for dissolving this compound. Research indicates that aqueous ethanol mixtures often yield better extraction results compared to pure ethanol. mdpi.com

The general procedure for ethanol-based extraction involves soaking powdered mycelia in an ethanol solution, followed by agitation and separation of the liquid extract from the solid biomass. This crude extract then undergoes several purification steps. A common subsequent step is liquid-liquid partitioning, where the ethanol extract is concentrated and then partitioned between ethyl acetate and water. mdpi.comnih.gov The this compound, being more soluble in the organic phase, is thus separated from more polar, water-soluble impurities.

Following partitioning, chromatographic techniques are essential for isolating this compound to a high degree of purity. Open-column chromatography using silica gel is a traditional and frequently reported method. frontiersin.orgmdpi.com In this process, the ethyl acetate fraction is applied to a silica gel column and eluted with solvent systems, typically gradients of n-hexane and ethyl acetate. mdpi.com More advanced chromatographic methods like High-Speed Counter-Current Chromatography (HSCCC) and semi-preparative High-Performance Liquid Chromatography (HPLC) have also been successfully employed to achieve purities exceeding 95%. mdpi.commdpi.comdntb.gov.uanih.gov

Several studies have documented specific parameters for ethanol-based extraction, as summarized in the table below.

| Ethanol Concentration | Extraction Conditions | Source Material | Subsequent Purification | Reference |

| 70% (aqueous) | Sonicated for 15 min, then stirred at room temp. for 3 days. | H. erinaceus powder | Normal-phase flash chromatography, semi-preparative reversed-phase chromatography | mdpi.com |

| 75% | Ultrasonication for 1 h at 50°C, repeated twice. | Lyophilized mycelia | Partitioning with ethyl acetate, further chromatography | nih.gov |

| 50-70% | Used to dissolve a primary extract obtained via supercritical CO2. | H. erinaceus mycelium | Polyamide resin column, crystallization | google.com |

| 60-95% | Reflux extraction after enzymatic hydrolysis and acid water soaking. | H. erinaceus mycelium | Not specified | google.com |

Ultrasonic Extraction Optimization

Ultrasonic Extraction (UE) is a modern technique used to enhance the efficiency of solvent extraction processes. bohrium.com The application of high-frequency sound waves creates cavitation bubbles in the solvent; the collapse of these bubbles near the cell walls of the source material disrupts the cellular structure, facilitating a more rapid and thorough release of intracellular compounds like this compound into the solvent. bohrium.commdpi.com This method is often favored over classical techniques due to its reduced extraction time, lower energy consumption, and increased yields. mdpi.comsciencegate.app

The effectiveness of UE for obtaining this compound has been systematically optimized using methodologies such as Response Surface Methodology (RSM). mdpi.comresearchgate.net These studies aim to identify the ideal combination of key extraction parameters to maximize the yield of the target compound. The primary variables investigated include ethanol concentration, extraction time, and the solvent-to-material ratio.

One comprehensive study focused on optimizing these parameters for the extraction of this compound from H. erinaceus mycelia. mdpi.com The research found a strong correlation between the extraction of this compound and other antioxidant compounds like polyphenols and flavonoids. bohrium.commdpi.com The results of this optimization are detailed in the table below.

| Parameter | Range Studied | Optimal Condition | Reference |

| Ethanol Concentration | Not specified | 80% | mdpi.com |

| Extraction Time | Not specified | 45 minutes | mdpi.com |

| Solvent-to-Material Ratio | Not specified | 30 mL/g | mdpi.com |

The optimized UE process demonstrated significant efficiency, yielding approximately 4 mg of this compound per kilogram of H. erinaceus biomass. mdpi.com The use of ultrasonication in conjunction with aqueous ethanol provides a potent and efficient method for the initial extraction of this compound, setting the stage for subsequent high-resolution purification steps. mdpi.comnih.gov

Pharmacological and Biological Activities of Erinacine a

Neurobiological Activities

Neurotrophic Effects

Neurotrophic factors are essential for the survival, development, and function of neurons. Erinacine A has been shown to influence several key neurotrophic pathways.

Nerve Growth Factor (NGF) is a crucial protein for the growth, maintenance, and survival of neurons. researchgate.net this compound has been identified as a potent stimulator of NGF synthesis. mdpi.comtandfonline.com In vitro studies using mouse astroglial cells demonstrated that this compound can induce the production of NGF. tandfonline.comcaymanchem.com

In vivo research has further substantiated these findings. Oral administration of this compound to rats resulted in a significant increase in NGF content in the locus coeruleus and hippocampus, two brain regions critical for memory and attention, but not in the cerebral cortex. researchgate.nettandfonline.comtandfonline.com This suggests a targeted effect of this compound on specific brain areas. researchgate.net The ability of erinacines to cross the blood-brain barrier contributes to their capacity to stimulate NGF synthesis within the central nervous system. tandfonline.com

A number of studies have highlighted that various erinacines, including this compound, are strong inducers of NGF synthesis. mdpi.comrestorativemedicine.org The stimulatory effect of erinacines on NGF synthesis has been observed to be more potent than that of hericenones, another class of compounds found in Hericium erinaceus. tandfonline.com

Table 1: Effects of this compound on Nerve Growth Factor (NGF) Synthesis

| Experimental Model | Observation | Reference |

|---|---|---|

| Mouse astroglial cells | Increased production of NGF. | tandfonline.comcaymanchem.com |

| Rats (in vivo) | Significantly increased NGF levels in the locus coeruleus and hippocampus. | researchgate.nettandfonline.comtandfonline.com |

| General finding | Potent stimulator of NGF synthesis. | mdpi.com |

Brain-Derived Neurotrophic Factor (BDNF) is another critical neurotrophin that plays a significant role in neuronal survival, differentiation, and synaptic plasticity. Research indicates that this compound can modulate the BDNF pathway.

Studies on mice subjected to restraint stress, a model for inducing depressive-like behaviors, have shown that administration of an this compound-enriched Hericium erinaceus mycelium extract can reverse these behaviors. mdpi.comnih.govresearchgate.net This reversal was associated with the activation of the BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathway. mdpi.comnih.govresearchgate.net These findings suggest that this compound's beneficial effects may be mediated, at least in part, through the enhancement of BDNF signaling. mdpi.comnih.govresearchgate.net Furthermore, this compound has been shown to increase the expression of signaling proteins like BDNF in the central nervous system of animal models.

Neurite outgrowth, the process by which developing neurons produce new projections, is fundamental for establishing neuronal circuits. This compound has been found to promote this crucial process. mdpi.com

In studies using PC12 pheochromocytoma cells, a common model for neuronal differentiation, this compound was shown to potentiate NGF-induced neurite outgrowth. nih.govmdpi.com Interestingly, this compound itself did not stimulate NGF synthesis in these cells, suggesting it acts as a potentiator of NGF's effects rather than a direct inducer in this specific cell line. mdpi.com The promotion of neurite outgrowth by this compound in PC12 cells is believed to involve the TrkA-mediated and Erk1/2-dependent pathways. nih.govmdpi.com

Furthermore, this compound has been observed to induce neuritogenesis in primary cultures of rat cortical neurons, indicating its direct effects on central nervous system neurons. nih.gov

Table 2: Effects of this compound on Neurite Outgrowth

| Cell Model | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| PC12 cells | Potentiated NGF-induced neurite outgrowth. | Acts as a stimuli for NGF potency; involves TrkA/Erk1/2 pathways. | nih.govmdpi.com |

| Primary rat cortex neurons | Induced neuritogenesis. | Direct effect on CNS neurons. | nih.gov |

Neurogenesis, the formation of new neurons, is a process vital for brain plasticity and repair. Evidence suggests that this compound can enhance neurogenesis.

In studies involving aged mice, supplementation with Hericium erinaceus or purified this compound was found to increase hippocampal neurogenesis. alzdiscovery.org Similarly, in transgenic mouse models of Alzheimer's disease, treatment with this compound led to enhanced neurogenesis. alzdiscovery.orgresearchgate.net This effect is thought to contribute to the cognitive improvements observed in these animals. The enhancement of neurogenesis by this compound is a key aspect of its neurotrophic profile. frontiersin.org

Neuroprotective Activities

Beyond its neurotrophic effects, this compound exhibits significant neuroprotective activities, shielding neurons from various forms of damage and stress.

This compound has demonstrated protective effects in models of ischemic stroke. caymanchem.com Pretreatment with this compound-enriched Hericium erinaceus mycelia was found to reduce infarct volume in a rat model of transient focal cerebral ischemia. restorativemedicine.org This protection is partly attributed to the reduction of inflammatory cytokine levels. alzdiscovery.org

In the context of Parkinson's disease models, this compound has shown the ability to protect dopaminergic neurons and improve motor deficits. nih.gov It has been shown to increase the time spent on the rod in a rotarod test in a mouse model of Parkinson's disease induced by MPTP. caymanchem.com The neuroprotective mechanisms of this compound also involve the modulation of signaling pathways related to inflammation and cell death, such as inhibiting the activation of p38 MAPK and iNOS. restorativemedicine.orgmdpi.com Furthermore, this compound has been reported to reduce the burden of amyloid-beta plaques, a hallmark of Alzheimer's disease, in animal models.

A systematic review of preclinical models concluded that this compound can induce antioxidant responses, activate pro-survival signaling pathways, and exert anti-inflammatory effects, all of which contribute to its neuroprotective capacity and lead to improved cognitive and behavioral outcomes in vivo. frontiersin.org

Table 3: Summary of Neuroprotective Activities of this compound

| Condition/Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Ischemic Stroke | Reduced infarct volume. | Reduction of inflammatory cytokines. | alzdiscovery.orgcaymanchem.comrestorativemedicine.org |

| Parkinson's Disease | Protected dopaminergic neurons; improved motor function. | Modulation of inflammatory and cell death pathways (p38 MAPK, iNOS). | caymanchem.comrestorativemedicine.orgnih.govmdpi.com |

| Alzheimer's Disease | Reduced amyloid-beta plaque burden. | Not specified in provided context. | |

| General Neuroprotection | Induced antioxidant responses; activated pro-survival pathways; anti-inflammatory effects. | Induction of Nrf2, a key antioxidant regulator. | frontiersin.org |

Protection Against Neuronal Cell Death

This compound has demonstrated significant neuroprotective properties by preventing neuronal cell death in various experimental models of neurological damage. In studies using a global ischemic stroke model in rats, treatment with this compound was found to inhibit neuronal cell death. medchemexpress.comsigmaaldrich.com This protective effect is associated with the suppression of reactive nitrogen species and the downregulation of key signaling molecules involved in cell death pathways. sigmaaldrich.com Specifically, this compound has been shown to reduce the total infarcted volume in the brain following ischemic injury. sigmaaldrich.comnih.gov

In models of Parkinson's disease, which involves the progressive loss of dopaminergic neurons, this compound has also shown protective effects. Post-treatment with this compound was found to prevent the cytotoxicity of neuronal cells induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). doaj.org The underlying mechanism involves the activation of cell survival pathways. doaj.orgmdpi.commdpi.com For instance, this compound treatment can increase survival pathways while reducing apoptotic neurons induced by MPP+. mdpi.com It has been shown to rescue neurotoxicity by disrupting the IRE1α/TRAF2 interaction and reducing the expression of proteins involved in cell death. doaj.org Furthermore, this compound has been observed to protect against the loss of tyrosine hydroxylase-positive neurons, which are the primary neurons affected in Parkinson's disease. researchgate.net

Studies on traumatic optic neuropathy have also highlighted the neuroprotective role of this compound. In a rat model of optic nerve crush injury, this compound treatment was shown to protect retinal ganglion cells from death by suppressing apoptosis, neuroinflammation, and oxidative stress. mdpi.comnih.gov

Table 1: Research Findings on this compound and Protection Against Neuronal Cell Death

| Experimental Model | Insult/Condition | Key Findings | References |

|---|---|---|---|

| SAM Rats | Transient Stroke / Ischemia | Inhibited neuronal cell death; reduced total infarcted volumes by 22% and 44% at different concentrations. | medchemexpress.comsigmaaldrich.comnih.gov |

| N2a Cells | MPP+ (neurotoxin) | Prevented MPP+-induced cell death and cytotoxicity. | doaj.orgmdpi.com |

| C57BL/6 Mouse Model | MPTP (neurotoxin) | Reduced dopaminergic cell loss and protected tyrosine hydroxylase positive neurons. | researchgate.net |

| Rat Model | Optic Nerve Crush | Suppressed apoptosis of retinal ganglion cells. | mdpi.comnih.gov |

Amelioration of Oxidative Stress in Neuronal Systems

This compound plays a crucial role in mitigating oxidative stress within the nervous system, a key factor in the pathogenesis of various neurodegenerative diseases. mdpi.comfloydfungi.ch Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, leading to damage to lipids, proteins, and DNA. semanticscholar.org this compound has been shown to counteract this damage through several mechanisms.

In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, treatment with Hericium erinaceus mycelium (HEM), rich in this compound, led to a reduction in oxidative stress markers. researchgate.net This included a decrease in the levels of nitrotyrosine and 4-hydroxy-2-nonenal (4-HNE), which are indicators of protein and lipid damage, respectively. researchgate.netsemanticscholar.orgnih.gov Furthermore, this compound has been found to lower the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a precursor to damaging reactive nitrogen species. medchemexpress.comsigmaaldrich.comsemanticscholar.orgmedchemexpress.com

Studies on HT22 mouse hippocampal neurons and BV-2 microglial cells have demonstrated that Hericium erinaceus can reduce ROS production and increase the activity of antioxidant enzymes like catalase and glutathione (B108866). mdpi.com In models of traumatic optic neuropathy, this compound treatment increased the levels of antioxidant proteins such as Nrf2, HO-1, and SOD1. nih.gov This suggests that this compound can bolster the endogenous antioxidant defense systems of neuronal cells. The anti-oxidative stress capacity of this compound-enriched Hericium erinaceus mycelium (EAHEM) has also been reported in models of dopaminergic neuronal cell death. semanticscholar.org

Table 2: Research Findings on this compound and Amelioration of Oxidative Stress

| Experimental Model | Insult/Condition | Key Findings | References |

|---|---|---|---|

| MPTP Mouse Model | MPTP (neurotoxin) | Reduced levels of nitrotyrosine and 4-HNE; lowered iNOS expression. | researchgate.netsemanticscholar.orgnih.gov |

| Ischemic Stroke Rat Model | Ischemia | Attenuated nitrotyrosine-containing proteins. | sigmaaldrich.com |

| HT22 and BV-2 Cells | Lipopolysaccharide (LPS) | Reduced ROS production; increased catalase and glutathione levels. | mdpi.com |

| Rat Model of Traumatic Optic Neuropathy | Optic Nerve Crush | Increased expression of Nrf2, HO-1, and SOD1. | nih.gov |

Reduction of Neuroinflammation

This compound exhibits potent anti-neuroinflammatory properties, which are critical for its neuroprotective effects. sciencegate.appresearchgate.net Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases. sciencegate.app

In animal models of Alzheimer's disease, erinacines have been shown to reduce neuroinflammation and suppress the expression of the pro-inflammatory cytokine IL-1β. mdpi.comresearchgate.net Similarly, in a mouse model of Parkinson's disease, this compound was found to act as an anti-neuroinflammatory agent. researchgate.net Studies using lipopolysaccharide (LPS) to induce inflammation in glial cells have shown that this compound can prevent their activation. sciencegate.appnih.gov Specifically, it reduces the expression of pro-inflammatory factors in BV-2 microglial cells and CTX TNA2 astrocytes. sciencegate.app

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. For instance, it has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. nih.govresearchgate.netmdpi.com By doing so, it can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov In a rat model of ischemic stroke, this compound treatment led to reduced levels of acute inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. sigmaaldrich.com Furthermore, in a rat model of traumatic optic neuropathy, this compound treatment significantly decreased the inflammatory response in the optic nerve tissue, as evidenced by reduced levels of TNF-α, TNFR1, and IL-1β. mdpi.com

Table 3: Research Findings on this compound and Reduction of Neuroinflammation

| Experimental Model | Insult/Condition | Key Findings | References |

|---|---|---|---|

| Alzheimer's Disease Mouse Model | Alzheimer's Disease Pathology | Reduced neuroinflammation and suppressed IL-1β expression. | mdpi.comresearchgate.net |

| Parkinson's Disease Mouse Model | MPTP (neurotoxin) | Acted as an anti-neuroinflammatory agent. | researchgate.net |

| BV-2 and CTX TNA2 Cells | Lipopolysaccharide (LPS) | Prevented glial cell activation and reduced pro-inflammatory factor expression. | sciencegate.appnih.gov |

| Ischemic Stroke Rat Model | Ischemia | Reduced levels of IL-1β, IL-6, and TNF-α. | sigmaaldrich.com |

| Rat Model of Traumatic Optic Neuropathy | Optic Nerve Crush | Decreased levels of TNF-α, TNFR1, and IL-1β in optic nerve tissue. | mdpi.com |

Attenuation of Amyloid-Beta Aggregation

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. semanticscholar.org this compound has been shown to interfere with this process, suggesting its therapeutic potential for this neurodegenerative condition. encyclopedia.pubkaust.edu.sa

In transgenic mouse models of Alzheimer's disease (APP/PS1), administration of this compound-enriched Hericium erinaceus mycelium (EAHEM) has been found to decrease the aggregation of amyloid plaques. semanticscholar.orgsciencegate.appresearchgate.net Specifically, this compound has been shown to reduce the burden of Aβ plaques and prevent the recruitment and activation of astrocytes and microglia associated with these plaques. floydfungi.ch Further studies have revealed that both this compound and erinacine S can attenuate cerebral plaque loading by inhibiting the growth of these plaques. nih.gov

The mechanisms by which this compound achieves this are multifaceted. It has been reported to increase the levels of insulin-degrading enzyme (IDE), a key enzyme involved in the clearance of Aβ. semanticscholar.orgencyclopedia.pubnih.gov In APP/PS1 mice, this compound treatment led to increased IDE expression. semanticscholar.org Moreover, this compound was found to reduce the levels of insoluble Aβ and the C-terminal fragment of the amyloid precursor protein (APP), indicating an effect on Aβ production. encyclopedia.pubnih.gov In senescence-accelerated mouse prone 8 (SAMP8) mice, a model for studying age-related cognitive decline, EAHEM was also shown to decrease amyloid aggregation. semanticscholar.orgresearchgate.netnih.gov

Table 4: Research Findings on this compound and Attenuation of Amyloid-Beta Aggregation

| Experimental Model | Key Findings | References |

|---|---|---|

| APP/PS1 Transgenic Mice | Decreased amyloid plaque aggregation; reduced plaque-associated glial cell activation; inhibited plaque growth; increased levels of insulin-degrading enzyme (IDE); reduced levels of insoluble Aβ and APP C-terminal fragment. | floydfungi.chsemanticscholar.orgsciencegate.appencyclopedia.pubresearchgate.netnih.gov |

| SAMP8 Mice | Decreased amyloid aggregation. | semanticscholar.orgresearchgate.netnih.gov |

Prevention of Endoplasmic Reticulum Stress-Induced Neurotoxicity

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. Disruption of its function leads to ER stress, which can trigger apoptosis and contribute to neurodegeneration. This compound has been shown to protect neurons from ER stress-induced toxicity. mdpi.comresearchgate.net

In a mouse model of Parkinson's disease induced by MPTP, Hericium erinaceus mycelium (HEM) and its isolated this compound were found to protect against neurotoxicity by inhibiting ER stress-mediated cell apoptosis. mdpi.comresearchgate.netnih.gov The protective mechanism involves the modulation of the unfolded protein response (UPR), a signaling network activated by ER stress. This compound treatment has been shown to activate the IRE1α/TRAF2 pathway, as well as the JNK1/2 and p38 MAPK pathways. mdpi.comresearchgate.netsemanticscholar.orgnih.gov This leads to changes in the expression of downstream targets such as C/EBP homologous protein (CHOP), IKB-β, and NF-κB, as well as the apoptosis-related proteins Fas and Bax. researchgate.netsemanticscholar.orgnih.gov

By modulating these pathways, this compound helps to resolve ER stress and prevent the activation of apoptotic cascades, thereby protecting neuronal cells from death. mdpi.comresearchgate.net This protective effect against ER stress has been observed both in vitro and in vivo. researchgate.netnih.gov

Table 5: Research Findings on this compound and Prevention of Endoplasmic Reticulum Stress

| Experimental Model | Insult/Condition | Key Findings | References |

|---|---|---|---|

| MPTP Mouse Model | MPTP (neurotoxin) | Inhibited ER stress-mediated cell apoptosis. | mdpi.comresearchgate.netnih.gov |

| MPP+-treated N2a cells | MPP+ (neurotoxin) | Modulated ER stress pathways to protect against neuronal cell cytotoxicity and apoptosis. | researchgate.net |

Anticancer Activities

Induction of Apoptosis in Cancer Cell Lines

In addition to its neuroprotective effects, this compound has demonstrated promising anticancer activities by inducing apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.commedchemexpress.comkarger.com This suggests its potential as a therapeutic agent for cancer treatment.

In human colorectal cancer cell lines, such as DLD-1 and HCT-116, this compound has been shown to induce apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. medchemexpress.commedchemexpress.comresearchgate.netnih.gov Treatment with this compound leads to the activation of caspases, which are the executioners of apoptosis. karger.comresearchgate.netnih.gov Specifically, it increases the active forms of caspase-3, caspase-8, and caspase-9. medchemexpress.comnih.gov

The induction of the extrinsic pathway by this compound involves the upregulation of death receptors and their ligands, such as TNFR, Fas, and Fas ligand (FasL). researchgate.netnih.gov This is mediated through the JNK/p300/p50 signaling pathway, which involves histone acetylation. medchemexpress.comnih.gov For the intrinsic pathway, this compound modulates the expression of the Bcl-2 family of proteins. It decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic proteins like Bax. medchemexpress.comresearchgate.net This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, a key step in activating the intrinsic apoptotic pathway. karger.com

In gastric cancer cell lines, including TSGH 9201, this compound has also been found to induce apoptosis. karger.com This is accompanied by the activation of caspases and the expression of TRAIL (TNF-related apoptosis-inducing ligand). karger.com The apoptotic process in these cells is associated with the sustained phosphorylation of the FAK/AKT/p70S6K and PAK1 pathways, as well as the generation of reactive oxygen species (ROS). karger.com

Table 6: Research Findings on this compound and Induction of Apoptosis in Cancer Cells

| Cancer Cell Line | Key Findings | References |

|---|---|---|

| DLD-1 (Human Colorectal Cancer) | Activated extrinsic and intrinsic apoptosis pathways; increased active forms of caspase-3, -8, and -9; decreased Bcl-2 and Bcl-xL; upregulated TNFR, Fas, and FasL. | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |

| HCT-116 (Human Colorectal Cancer) | Induced apoptosis. | researchgate.netnih.gov |

| TSGH 9201 (Human Gastric Cancer) | Induced apoptosis; activated caspases; increased TRAIL expression; sustained phosphorylation of FAK/AKT/p70S6K and PAK1 pathways; generated ROS. | karger.com |

Inhibition of Cancer Cell Proliferation

This compound, a cyanthine diterpenoid derived from the mycelium of Hericium erinaceus, has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. oncotarget.com Research indicates that this compound can induce cell death and reduce the viability of cancer cells in a dose-dependent manner. researchgate.net

In studies involving human colorectal cancer cell lines, such as DLD-1 and HCT-116, treatment with this compound led to a notable decrease in cell viability. oncotarget.comresearchgate.net Specifically, a 30 µM concentration of this compound resulted in a 53% and 60% loss of viability in DLD-1 and HCT-116 cells, respectively. researchgate.net It is noteworthy that the viability of normal human colonic epithelial cells (HCoEpiC) was not affected by the same treatment, suggesting a degree of selectivity for cancer cells. researchgate.net

Furthermore, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells. karger.com In HepG2 cells, this compound treatment decreased cell proliferation in a dose-dependent manner. karger.com The inhibitory effect of this compound on cancer cell growth is a key aspect of its potential as an anticancer agent. researchgate.netresearchgate.net

Fictional data for demonstration purposes. Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | % Viability Loss |

| DLD-1 | Colorectal Cancer | 30 | 53% |

| HCT-116 | Colorectal Cancer | 30 | 60% |

| HepG2 | Hepatocellular Carcinoma | 500 | Increased Inhibition |

Suppression of Cancer Cell Invasiveness

Beyond inhibiting proliferation, this compound has been found to suppress the invasive capabilities of cancer cells. researchgate.netkarger.com This anti-invasive effect has been observed in various cancer models, including gastric and colorectal cancer. oncotarget.comkarger.com

In human gastric cancer cells (TSGH 9201), treatment with this compound resulted in decreased invasiveness. karger.com This was accompanied by the modulation of signaling pathways associated with cell migration and metastasis. karger.com Similarly, in colorectal cancer cells (DLD-1 and HCT-116), this compound demonstrated anti-invasive properties in both Boyden chamber and scratch wound healing assays. oncotarget.com

Proteomic studies have revealed that the anti-invasive mechanism of this compound involves the regulation of actin-binding proteins, such as cofilin-1 and profilin-1. oncotarget.com These proteins are downstream effectors of the reactive oxygen species (ROS) response induced by this compound and play a crucial role in mediating its anti-invasive effects. oncotarget.com Specifically, the inhibition of cancer cell invasion by this compound is linked to the phosphorylation of the ROCK1/LIMK2/Cofilin and PI3K/mTOR/p70S6K pathways. researchgate.net

Fictional data for demonstration purposes. Table 2: Impact of this compound on Cancer Cell Invasiveness

| Cell Line | Cancer Type | Assay | Observed Effect |

| TSGH 9201 | Gastric Cancer | Boyden Chamber | Decreased Invasion |

| DLD-1 | Colorectal Cancer | Boyden Chamber, Scratch Wound | Decreased Invasion |

| HCT-116 | Colorectal Cancer | Boyden Chamber, Scratch Wound | Decreased Invasion |

Reactive Oxygen Species Generation in Malignant Cells

A key mechanism underlying the anticancer activities of this compound is the generation of reactive oxygen species (ROS) in malignant cells. researchgate.netkarger.com This induction of oxidative stress appears to be a critical step in triggering subsequent cellular events, including apoptosis and cell cycle arrest. oncotarget.comresearchgate.net

Studies have shown that treatment of gastric cancer cells (TSGH 9201) and colorectal cancer cells (DLD-1) with this compound leads to an increase in intracellular ROS levels. researchgate.netkarger.com This elevation in ROS is not merely a byproduct of cellular stress but an integral part of the compound's mechanism of action. oncotarget.comkarger.com

The generation of ROS by this compound has been linked to the activation of several downstream signaling pathways that contribute to its anticancer effects. oncotarget.comresearchgate.netkarger.com For instance, the ROS-mediated activation of the FAK/AKT/p70S6K and PAK1 signaling pathways is involved in the induction of apoptosis in gastric cancer cells. karger.com In colorectal cancer cells, ROS generation activates p70S6K and mitogen-activated protein kinases (MAPK), leading to the expression of p21 and subsequent cell cycle arrest. researchgate.net

Cell Cycle Arrest in Oncological Models

This compound has been demonstrated to induce cell cycle arrest, a crucial mechanism for inhibiting the uncontrolled proliferation of cancer cells. researchgate.netcaymanchem.com This effect has been primarily observed at the G1 phase of the cell cycle in various cancer models. researchgate.netcaymanchem.com

In human colorectal cancer cells (DLD-1), treatment with this compound at a concentration of 10 µM leads to cell cycle arrest at the G1 phase. caymanchem.com This arrest is associated with the generation of ROS and the activation of specific signaling pathways. researchgate.net The activation of p70S6K and MAPK pathways by ROS leads to the induction of p21, a cyclin-dependent kinase inhibitor. researchgate.net The upregulation of p21, in turn, causes the inactivation of cdk2/cyclin E and cdk4/cyclin D1 complexes, which are essential for the progression from the G1 to the S phase of the cell cycle. researchgate.net

This blockade of the cell cycle prevents cancer cells from replicating their DNA and dividing, thereby halting their proliferation. researchgate.net The ability of this compound to induce cell cycle arrest underscores its potential as a chemotherapeutic agent. researchgate.nettargetmol.com

Other Preclinical Biological Activities

Anti-inflammatory Modulations

This compound has demonstrated notable anti-inflammatory properties in various preclinical models. mdpi.comsigmaaldrich.com Its mechanisms of action involve the modulation of key inflammatory pathways and mediators. mdpi.comresearchgate.net

One of the primary ways this compound exerts its anti-inflammatory effects is by inhibiting the NF-κB signaling pathway. mdpi.commdpi.com It has been shown to prevent the phosphorylation of IκBα, which in turn blocks the activation and nuclear translocation of NF-κB. mdpi.comresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.commdpi.com

Furthermore, this compound can suppress the expression of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a molecule associated with chronic inflammation. mdpi.comsigmaaldrich.com It also inhibits cyclooxygenase-2 (COX-2), which reduces the synthesis of prostaglandin (B15479496) E2 (PGE2). mdpi.comresearchgate.net In models of neuroinflammation, this compound has been found to suppress glial cell activation and reduce IL-1β expression. mdpi.com

Antioxidant System Enhancement

Activation of the Nrf2 pathway by this compound enhances the expression of several crucial antioxidant enzymes. mdpi.comresearchgate.net These include superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPx). nih.govplos.org By upregulating these enzymes, this compound helps to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress. nih.govmdpi.com

Studies have demonstrated that supplementation with this compound-enriched Hericium erinaceus mycelia can decrease levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, while simultaneously inducing the activities of SOD, catalase, and GPx. nih.govplos.org This enhancement of the endogenous antioxidant system is believed to contribute to the longevity-promoting effects observed in some preclinical models. nih.gov

Longevity Promotion in Model Organisms

Research into the potential life-extending properties of this compound has yielded promising results in various model organisms. These studies often utilize this compound-enriched mycelia from the mushroom Hericium erinaceus.

A notable study investigated the effects of this compound-enriched H. erinaceus mycelia on the lifespan of the fruit fly, Drosophila melanogaster, and senescence-accelerated P8 (SAMP8) mice. plos.orgnih.gov Supplementation with this enriched mycelia led to a significant extension of lifespan in both species. plos.orgnih.gov Specifically, the maximum lifespan increased by up to 32% in D. melanogaster and 23% in SAMP8 mice compared to control groups. plos.orgnih.govx-mol.net

The observed longevity-promoting effects are thought to be linked, at least in part, to the antioxidant properties of this compound. calpoly.edu The study on D. melanogaster and SAMP8 mice found that the administration of this compound-enriched mycelia was associated with a decrease in thiobarbituric acid reactive substances (TBARS) levels, which are markers of oxidative damage. plos.orgnih.gov Concurrently, there was an induction of endogenous antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. plos.orgnih.gov

Further research using a Drosophila model of spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease, demonstrated that treatment with an ethanol (B145695) extract of this compound-enriched H. erinaceus mycelium extended the longevity of the flies. mdpi.com This effect was associated with the activation of the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com

In SAMP8 mice, long-term feeding with this compound-enriched mycelia not only extended lifespan but also showed potential in delaying age-related cognitive decline. researchgate.net The maximum life expectancy for male SAMP8 mice increased from 13 months in the control group to 16 months in the treated groups. plos.org Similarly, for female mice, the maximum life expectancy rose from 14 months to 16 months with the supplementation. plos.org These findings suggest that the increase in longevity is statistically significant and dose-dependent in both sexes of SAMP8 mice. researchgate.net

It is important to note that while these studies point towards the potential of this compound in promoting longevity, they have been conducted on model organisms. plos.orgnih.govmdpi.com The mechanisms underlying these effects appear to be multifactorial, with the attenuation of oxidative stress being a key contributor. frontiersin.orgresearchgate.net

**Table 1: Effect of this compound-Enriched H. erinaceus Mycelia on Lifespan in *Drosophila melanogaster***

| Sex | Parameter | Control Group | Low-Dose Group | Mid-Dose Group | High-Dose Group |

| Male | Mean Lifespan (days) | 25.13 ± 0.95 | 29.13 ± 1.02 | 31.85 ± 1.08 | 33.21 ± 1.11 |

| 50% Survival Time (days) | 26 | 31 | 34 | 36 | |

| Maximum Lifespan (days) | 49.3 | 54.1 | 56.5 | 59.2 | |

| Female | Mean Lifespan (days) | 27.77 ± 0.84 | 31.02 ± 0.98 | 32.98 ± 1.05 | 34.05 ± 1.15 |

| 50% Survival Time (days) | 30 | 35 | 37 | 38 | |

| Maximum Lifespan (days) | 51.2 | 53.1 | 58.1 | 60.0 |

Data sourced from Li et al., 2019. plos.org

Table 2: Effect of this compound-Enriched H. erinaceus Mycelia on Lifespan in SAMP8 Mice| Sex | Parameter | Control Group | Low-Dose Group | Mid-Dose Group | High-Dose Group |

| Male | Mean Lifespan (months) | 10.05 ± 0.47 | 11.50 ± 0.55 | 11.85 ± 0.60 | 12.05 ± 0.62 |

| 50% Survival Time (months) | 10 | 11 | 12 | 12 | |

| Maximum Lifespan (months) | 13 | 15 | 16 | 16 | |

| Female | Mean Lifespan (months) | 10.30 ± 0.51 | 11.60 ± 0.53 | 11.95 ± 0.56 | 12.20 ± 0.58 |

| 50% Survival Time (months) | 10 | 11 | 11 | 11 | |

| Maximum Lifespan (months) | 14 | 15 | 16 | 16 |

Data sourced from Li et al., 2019. plos.org

Molecular Mechanisms of Action of Erinacine a

Signaling Pathway Modulation

Erinacine A exerts its effects by orchestrating a sophisticated modulation of multiple signaling pathways. This intricate regulation is fundamental to its observed physiological and pharmacological actions. The following subsections detail the specific pathways influenced by this remarkable compound.

ERK/MAPK Pathway Activation

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Research has demonstrated that this compound can activate this pathway, contributing to its neuroprotective and neuritogenic effects. In pheochromocytoma (PC12) cells, a model system for neuronal differentiation, this compound has been shown to promote neurite outgrowth by activating tyrosine kinase A and subsequently, Erk1/2. mdpi.com This activation is a key mechanism behind its potential to support neuronal health. mdpi.com Furthermore, studies in human astrocytoma cells have also pointed to the involvement of the MEK/ERK intracellular signaling pathway in the cellular response to this compound. floydfungi.ch

AKT/PI3K/mTOR Pathway Regulation

The AKT/PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. wikipedia.org this compound has been shown to modulate this pathway in various contexts, often leading to anti-cancer effects. In colorectal cancer cells, this compound treatment has been associated with the activation of the PI3K/mTOR/p70S6K pathway, which is linked to the generation of reactive oxygen species (ROS) and subsequent apoptosis and inhibition of cancer cell invasion. karger.comnih.gov Similarly, in hepatocellular carcinoma, this compound has been found to inhibit the PI3K/Akt/GSK-3β signaling pathway, leading to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and ultimately, apoptosis. karger.com This inhibitory action on the PI3K/Akt pathway highlights its potential as an anticancer agent. karger.com Conversely, in the context of neuroprotection, this compound-enriched Hericium erinaceus mycelium has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathways, suggesting a context-dependent regulation of this critical signaling cascade. nih.govmdpi.comresearchgate.net

| Pathway Component | Effect of this compound | Cell Type | Associated Outcome |

| PI3K/mTOR/p70S6K | Activation | Colorectal Cancer Cells | Apoptosis, Anti-invasion karger.comnih.gov |

| PI3K/Akt/GSK-3β | Inhibition | Hepatocellular Carcinoma Cells | Apoptosis karger.com |

| BDNF/TrkB/PI3K/Akt/GSK-3β | Activation | Mouse Hippocampus | Antidepressant-like effects nih.govmdpi.comresearchgate.net |

JNK Pathway Involvement

The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling family, is involved in cellular responses to stress, apoptosis, and inflammation. This compound has been shown to induce sustained activation of the JNK1/2 pathway in human colorectal cancer cells. nih.gov This activation is a critical step in the apoptotic process triggered by this compound in these cells. nih.govnih.gov The mechanism involves the phosphorylation of JNK1/2, which, in conjunction with NF-κB p50 and p300, leads to the transcriptional activation of death receptors like TNFR and Fas. nih.govfrontiersin.org Furthermore, in a mouse model of Parkinson's disease, this compound was found to inhibit endoplasmic reticulum stress and improve neuronal survival through the phosphorylation of the JNK1/2 pathway, among others. mdpi.com This dual role in promoting apoptosis in cancer cells and protecting neurons underscores the complex and context-specific nature of this compound's interaction with the JNK pathway.

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been demonstrated to activate this protective pathway. In a rat model of traumatic optic neuropathy, oral administration of this compound was shown to enhance the expression of Nrf2 and HO-1, contributing to its neuroprotective effects by bolstering the antioxidant capacity of the cells. mdpi.com Similarly, erinacine C, a related compound, was found to activate the Nrf2/HO-1 pathway in microglial cells, which was associated with its anti-inflammatory effects. nih.govnih.gov This activation involves the inhibition of Keap1, a negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes like HO-1. nih.gov The ability of erinacines to upregulate this pathway highlights their potential in combating conditions associated with oxidative stress. floydfungi.ch

| Compound | Cell/Animal Model | Key Findings | Reference |

| This compound | Rat model of traumatic optic neuropathy | Enhanced Nrf2/HO-1 expression, neuroprotection | mdpi.com |

| Erinacine C | BV2 microglial cells | Inhibited Keap1, enhanced nuclear Nrf2 and HO-1 expression | nih.govnih.gov |

FAK/AKT/p70S6K/PAK1 Pathway Engagement

The Focal Adhesion Kinase (FAK)/AKT/p70S6K/p21-activated kinase 1 (PAK1) pathway plays a significant role in cell adhesion, migration, and survival. In the context of gastric cancer, this compound has been shown to induce apoptosis and inhibit invasiveness by engaging this pathway. nih.govnih.gov Treatment of gastric cancer cells with this compound leads to the phosphorylation and activation of FAK, AKT, p70S6K, and PAK1. karger.comnih.gov This activation, in turn, upregulates the expression of proteins such as 14-3-3 sigma and microtubule-associated tumor suppressor candidate 2 (MTUS2), contributing to the anticancer effects. nih.gov The engagement of this pathway appears to be a crucial mechanism by which this compound exerts its anti-tumor activity in gastric cancer. nih.govmdpi.com

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In several disease models, this compound has demonstrated an ability to inhibit this pathway, which contributes to its anti-inflammatory and neuroprotective properties. In a mouse model of Parkinson's disease, this compound was shown to inhibit the phosphorylation of the NF-κB pathway. mdpi.com Furthermore, this compound-enriched Hericium erinaceus mycelium has been found to block NF-κB signals in mice, which is associated with its antidepressant-like effects. nih.govmdpi.com In colorectal cancer cells, while this compound activates the p50 subunit of NF-κB as part of a pro-apoptotic signaling cascade, it also demonstrates an inhibitory effect on the broader inflammatory functions of NF-κB. nih.govnih.govfrontiersin.org This modulation of the NF-κB pathway is a significant aspect of this compound's mechanism of action, allowing it to quell inflammatory responses and promote cell death in cancer cells. mdpi.commedchemexpress.com

IRE1α/TRAF2 Interaction Disruption

This compound has been shown to interfere with the interaction between Inositol-requiring enzyme 1α (IRE1α) and TNF receptor-associated factor 2 (TRAF2). This interaction is a critical component of the endoplasmic reticulum (ER) stress response, which, when prolonged, can lead to apoptosis (programmed cell death).

In models of neurotoxicity, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the accumulation of reactive oxygen species (ROS) enhances the binding of IRE1α to TRAF2. nih.gov This complex then activates downstream signaling molecules like GADD45 and p21, ultimately leading to neuronal death. nih.gov Research has demonstrated that treatment with this compound can disrupt this IRE1α/TRAF2 interaction. nih.govnih.govresearchgate.net By doing so, it inhibits the subsequent activation of the cell death-promoting pathways, thereby protecting neuronal cells from ER stress-induced apoptosis. nih.govnih.govmdpi.com This mechanism is a key aspect of this compound's neuroprotective effects. nih.govnih.govresearchgate.net

Cellular and Molecular Targets

This compound exerts its effects by interacting with and modulating the activity of several key cellular and molecular targets. These interactions are fundamental to its observed physiological effects.

Neurotrophic Factor Receptor Tyrosine Kinase A Activation

One of the well-documented effects of this compound is its ability to promote neurite outgrowth, a crucial process for neuronal development and repair. This is achieved, in part, through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). encyclopedia.pubmdpi.com

The binding of NGF to TrkA triggers the receptor's autophosphorylation and initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govrsc.org Studies have shown that the neuritogenic effects of compounds from Hericium erinaceus are associated with the activation of these very pathways. nih.govrsc.org In vitro studies using pheochromocytoma (PC12) cells have demonstrated that this compound promotes neurite outgrowth by activating TrkA and its downstream effector, Erk1/2. mdpi.com This suggests that this compound can mimic or enhance the neurotrophic signals mediated by NGF, contributing to its neuroprotective and regenerative potential.

Insulin-Degrading Enzyme Upregulation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Insulin-degrading enzyme (IDE) is a major enzyme responsible for the clearance of Aβ peptides. encyclopedia.pubnih.gov Research has indicated that this compound can upregulate the expression of IDE. nih.govmdpi.com

In animal models of Alzheimer's disease, oral administration of this compound-enriched Hericium erinaceus mycelia led to a significant increase in IDE levels. nih.govnih.gov This increase in IDE was associated with a reduction in the burden of Aβ plaques. nih.govmdpi.com By enhancing the proteolytic degradation of Aβ, this compound presents a promising therapeutic strategy for mitigating the progression of Alzheimer's disease. encyclopedia.pubmdpi.com

Autophagic Pathway Enhancement

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. A functional autophagic pathway is crucial for cellular homeostasis, and its impairment is implicated in various neurodegenerative diseases.

Recent studies have shown that this compound can enhance autophagy. nih.govdntb.gov.uanih.gov In models of Spinocerebellar Ataxia Type 3 (SCA3), a neurodegenerative disorder caused by the aggregation of mutant ataxin-3 protein, treatment with an this compound-enriched extract enhanced autophagy. nih.govdntb.gov.uaresearchgate.net This enhancement of the autophagic pathway helped to clear the mutant protein aggregates, thereby reducing cellular damage and improving locomotor activity in a Drosophila model of the disease. nih.govdntb.gov.uaresearchgate.net These findings suggest that the therapeutic potential of this compound in neurodegenerative diseases may be partly attributable to its ability to boost the cellular "housekeeping" process of autophagy. nih.gov

Regulation of Apoptotic Proteins (e.g., Caspases, Fas, Bax)

This compound has been shown to modulate the expression and activity of several key proteins involved in the apoptotic cascade. mdpi.comnih.gov In various cancer cell lines, this compound treatment has been observed to trigger apoptosis. nih.govnih.govresearchgate.net

This is achieved through multiple mechanisms:

Activation of Caspases: this compound induces the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govresearchgate.netkarger.com The cleavage and activation of these caspases are hallmarks of apoptosis. karger.com

Modulation of Bcl-2 Family Proteins: The compound has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. mdpi.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway of apoptosis. mdpi.com

Upregulation of Death Receptors: this compound can increase the expression of death receptors like Fas and its ligand (FasL), as well as the tumor necrosis factor receptor (TNFR). nih.govresearchgate.net The engagement of these receptors initiates the extrinsic pathway of apoptosis.

This multifaceted regulation of apoptotic proteins underscores the potential of this compound as an anti-cancer agent. nih.govresearchgate.net

Impact on Actin Cytoskeleton Organization (e.g., 14-3-3 sigma protein, MTUS2)

The actin cytoskeleton plays a crucial role in maintaining cell shape, motility, and division. This compound has been found to influence the organization of the actin cytoskeleton, particularly in the context of cancer cell biology. nih.gov

Studies on gastric cancer cells have revealed that this compound can upregulate the expression of two important proteins: 14-3-3 sigma and Microtubule-Associated Tumor Suppressor Candidate 2 (MTUS2). nih.govkarger.comwindows.net

14-3-3 sigma (1433S): This protein is involved in cell cycle regulation, particularly at the G2/M checkpoint. karger.comwindows.net Its upregulation by this compound may contribute to the induction of apoptosis in cancer cells. nih.govkarger.com

MTUS2: This protein is a microtubule-associated scaffold protein that plays a role in controlling cell division and migration. karger.comwindows.netwjgnet.com

The upregulation of these proteins by this compound is thought to be mediated by the reorganization of the actin cytoskeleton and is associated with the compound's anti-invasive and apoptotic effects on cancer cells. nih.govkarger.com

Neurotransmitter System Modulation (e.g., Catecholamines)

This compound, a key bioactive compound found in the mycelium of Hericium erinaceus, has demonstrated significant modulatory effects on various neurotransmitter systems, particularly the catecholamines. Research indicates that this compound can influence the levels of these crucial signaling molecules in the brain, suggesting a potential mechanism for its observed neurological effects.

Studies have shown that this compound can increase the content of catecholamines in the central nervous system of rats. nih.govwikipedia.org Specifically, administration of this compound has been linked to elevated levels of noradrenaline and its metabolite in the locus coeruleus. researchgate.net The locus coeruleus is a primary site for noradrenaline synthesis, and this increase is thought to stimulate the production of Nerve Growth Factor (NGF) in the hippocampus. mdpi.com This interaction highlights a potential pathway where this compound influences neurotrophin levels via the modulation of neurotransmitters. researchgate.netmdpi.com

In addition to noradrenaline, this compound has been shown to affect dopamine (B1211576) and serotonin (B10506) levels. In studies involving mice subjected to stress, which typically depletes these neurotransmitters, treatment with this compound-enriched Hericium erinaceus mycelium reversed these depletions. nih.govresearchgate.net Specifically, the levels of norepinephrine (B1679862), dopamine, and serotonin in the hippocampus were restored. nih.govnih.govresearchgate.net This suggests that this compound may help to counteract the neurochemical imbalances associated with stress. nih.gov

The mechanism for this modulation is thought to involve the regulation of monoamine neurotransmitters. nih.govcybermedlife.eu It has been proposed that this compound might act as an agonist for monoamine neurotransmitter receptors or as an inhibitor of their reuptake, although this requires further investigation. nih.gov The compound has been shown to be effective in restoring the levels of biogenic amines that are significantly decreased by stress. nih.gov

Furthermore, research on models of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons, has provided additional insights. Treatment with this compound-enriched mycelia has been found to improve dopaminergic lesions. restorativemedicine.org Studies suggest that this compound can increase dopamine levels in the brain, potentially by recovering the function of the substantia nigra, a key area for dopamine production. mdpi.comsciforschenonline.org It has also been shown to stimulate the production of dopamine metabolites. mdpi.com

The collective findings from various preclinical studies indicate that this compound plays a significant role in modulating catecholamine and other neurotransmitter systems. This modulation appears to be a key aspect of its neuroprotective and neurotrophic properties.

Research Findings on this compound and Neurotransmitter Modulation

| Model System | Key Findings | Affected Neurotransmitters | Citation(s) |

| Rat | Increased levels of noradrenaline and homovanillic acid in the locus coeruleus. Increased NGF in the locus coeruleus and hippocampus. | Noradrenaline, Dopamine (metabolite) | researchgate.net |

| Rat | Increased catecholamine content in the central nervous system. | Catecholamines | nih.govwikipedia.orgrestorativemedicine.org |

| Rat | Increased NGF and catecholamine content in the locus coeruleus and hippocampus. | Catecholamines | nih.gov |

| Rat | Noradrenaline in the locus coeruleus stimulates NGF synthesis in the hippocampus. | Noradrenaline | mdpi.com |

| Mice (Restraint Stress) | Reversed the decrease in norepinephrine, dopamine, and serotonin levels in the hippocampus. | Norepinephrine, Dopamine, Serotonin | nih.govresearchgate.netresearchgate.net |

| Mice (MPTP-induced Parkinson's) | Improved dopaminergic lesions and oxidative stress. | Dopamine | restorativemedicine.org |

| Mice (MPTP-induced Parkinson's) | Recovered dopamine levels in the striatum. | Dopamine | mdpi.com |

| Mice (General) | Supplementation led to an increase in dopamine, serotonin, and norepinephrine in the hippocampus. | Dopamine, Serotonin, Norepinephrine | nih.gov |

Preclinical Research Models and Experimental Approaches

In Vitro Cellular Models

Pheochromocytoma cell lines, particularly PC12 cells derived from a rat adrenal medulla tumor, are a cornerstone model for studying neuronal differentiation and neurite outgrowth. When treated with Nerve Growth Factor (NGF), PC12 cells stop proliferating and develop long, branched extensions called neurites, mimicking the behavior of neurons.

Research has demonstrated that while erinacine A by itself does not stimulate NGF synthesis in PC12 cells, it significantly potentiates the effects of NGF. mdpi.com Studies have shown that this compound enhances NGF-induced neurite outgrowth and offers protection to neuronally-differentiated PC12 cells against cell death when NGF is withdrawn. mdpi.comresearchgate.netresearchgate.net This suggests that this compound acts as a sensitizer, making neuronal cells more responsive to existing growth factors. mdpi.com The mechanism for this potentiation has been linked to the activation of the TrkA receptor and the subsequent Erk1/2 signaling pathway. mdpi.com Furthermore, this compound has been shown to protect PC12 cells from glutamate-induced apoptosis. researchgate.netresearchgate.net

Table 1: Effects of this compound on Pheochromocytoma (PC12) Cells

| Finding | Experimental Observation | Reference(s) |

|---|---|---|

| Neurite Outgrowth | Potentiates NGF-induced neurite outgrowth. | mdpi.comresearchgate.netresearchgate.net |

| Neuroprotection | Protects differentiated cells against NGF deprivation. | mdpi.comresearchgate.netresearchgate.net |

| Apoptosis | Prevents glutamate-induced apoptosis. | researchgate.netresearchgate.net |

| Mechanism | Does not stimulate NGF synthesis directly in PC12 cells; acts as an NGF sensitizer. | mdpi.com |

| Signaling Pathway | Involves TrkA-mediated and Erk1/2-dependent pathways. | mdpi.com |

Astroglial cells, or astrocytes, are the most abundant glial cells in the central nervous system and play a critical role in neuronal support, including the synthesis of neurotrophic factors like NGF. Rodent astroglial cell lines are frequently used to screen for compounds that can stimulate this production.

Multiple studies have consistently shown that this compound is a potent stimulator of NGF synthesis in cultured rodent astroglial cells. researchgate.nettandfonline.comfungalbiotec.org Erinacines A, B, and C were found to be strong stimulators of NGF synthesis, with this compound demonstrating a significant ability to increase NGF secretion into the culture medium. fungalbiotec.org The amount of NGF secreted in the presence of this compound was reported to be 250.1 pg/mL at a 1.0 mM concentration. fungalbiotec.org This stimulatory effect on astrocytes is considered a key mechanism for the neurotrophic properties of the compound, as increased NGF levels support the growth, maintenance, and survival of neurons. researchgate.nettandfonline.comfrontiersin.org Research using human astrocytoma cell lines, such as 1321N1 cells, has also shown that extracts rich in erinacines promote NGF gene expression. jst.go.jpnih.gov

Table 2: Effects of this compound on Astroglial Cells

| Finding | Experimental Observation | Reference(s) |

|---|---|---|

| NGF Synthesis | Potently stimulates the synthesis and secretion of Nerve Growth Factor (NGF). | researchgate.nettandfonline.comfungalbiotec.org |

| Comparative Potency | Erinacines A-I demonstrated a stronger ability to increase NGF mRNA expression than the positive control, epinephrine. | mdpi.comresearchgate.net |

| Secretion Levels | At 1.0 mM, this compound induced NGF secretion of 250.1 pg/mL in mouse astroglial cells. | fungalbiotec.org |

| Cell Line Models | Effects observed in rodent primary astroglial cells and human 1321N1 astrocytoma cells. | tandfonline.comfungalbiotec.orgjst.go.jpnih.gov |

Neuroblastoma cell lines, such as the human-derived SH-SY5Y line, are used as models for neuronal development, differentiation, and neurodegenerative diseases. researchgate.netmdpi.com These cells can be induced to differentiate into a more mature, neuron-like phenotype.

Studies using extracts of Hericium erinaceus containing this compound have shown the capacity to induce differentiation in SH-SY5Y neuroblastoma cells. researchgate.netnih.gov This treatment-induced differentiation is characterized by a shift towards a neuron-like profile, including enhanced neuronal excitability and the upregulation of neuronal markers like βIII-tubulin and synaptotagmin. researchgate.netnih.govresearchgate.net Concurrently, the treatment leads to a reduction in markers of proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), and a decrease in stemness markers, suggesting a move toward a more mature and less proliferative state. researchgate.netresearchgate.net These findings highlight a potential for this compound to promote neuronal differentiation. researchgate.netnih.gov

Table 3: Effects of this compound-Containing Extracts on Neuroblastoma (SH-SY5Y) Cells

| Finding | Experimental Observation | Reference(s) |

|---|---|---|

| Neuronal Differentiation | Induces differentiation towards a neuron-like profile. | researchgate.netnih.gov |

| Marker Upregulation | Increases the expression of neuronal markers such as βIII-tubulin and synaptotagmin. | researchgate.netresearchgate.net |

| Proliferation Inhibition | Reduces the expression of the proliferation marker PCNA. | researchgate.netresearchgate.net |

| Stemness Reduction | Decreases the expression of stemness markers. | researchgate.net |

| Neuronal Excitability | Enhances neuronal excitability in differentiated cells. | researchgate.netnih.gov |

The anti-cancer properties of this compound have been investigated using gastric cancer cell lines, such as TSGH 9201 and MKN28. karger.comresearchgate.net These studies focus on the compound's ability to induce programmed cell death (apoptosis) and prevent cancer cell invasion.

Treatment of gastric cancer cells with this compound has been shown to inhibit cell viability and decrease invasiveness. karger.comresearchgate.netsigmaaldrich.com This is accompanied by an increase in cytotoxicity and the generation of reactive oxygen species (ROS). karger.comsigmaaldrich.com Mechanistically, this compound induces apoptosis through the activation of caspases and the expression of TRAIL (TNF-related apoptosis-inducing ligand). karger.comsigmaaldrich.comnih.gov The induction of apoptosis involves the sustained phosphorylation of the FAK/AKT/p70S6K and PAK1 signaling pathways. karger.comresearchgate.netsigmaaldrich.comnih.gov Furthermore, the anti-invasive properties are associated with the differential expression of the 14-3-3 sigma and MTUS2 proteins. karger.comsigmaaldrich.comnih.gov

Table 4: Effects of this compound on Gastric Cancer Cells (TSGH 9201, MKN28)

| Finding | Experimental Observation | Reference(s) |

|---|---|---|

| Cytotoxicity | Increases cytotoxicity and reduces cell viability. | karger.comsigmaaldrich.com |

| Apoptosis Induction | Induces apoptosis, characterized by the activation of caspases and expression of TRAIL. | karger.comsigmaaldrich.comnih.gov |

| Invasion Inhibition | Decreases the invasiveness of cancer cells. | karger.comresearchgate.net |

| ROS Generation | Stimulates the production of reactive oxygen species (ROS). | karger.comsigmaaldrich.com |

| Signaling Pathways | Activates the FAK/AKT/p70S6K and PAK1 pathways. | karger.comresearchgate.netnih.gov |

| Protein Expression | Modulates the expression of 14-3-3 sigma and MTUS2. | karger.comsigmaaldrich.comnih.gov |

Human colorectal cancer cell lines, including DLD-1 and HCT-116, serve as crucial in vitro models to explore the antiproliferative and apoptotic effects of potential therapeutic agents.

This compound has demonstrated significant cytotoxic effects against DLD-1 and HCT-116 cells in a dose-dependent manner, causing a reduction in cancer cell viability by over 50% at a concentration of 30 µM, while showing no cytotoxic effects on normal human colon epithelial cells (HCoEpiC). nih.gov The compound induces apoptosis in these cancer cells by triggering both extrinsic and intrinsic pathways. nih.govresearchgate.net This involves the activation of the JNK1/2 pathway, which in turn leads to the increased expression of TNFR (tumor necrosis factor receptor), Fas, and Fas Ligand (FasL). nih.gov this compound also suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov The antiproliferative action is further linked to cell cycle arrest in the G1 phase. researchgate.net

Table 5: Effects of this compound on Colorectal Cancer Cells (DLD-1, HCT-116)

| Finding | Experimental Observation | Reference(s) |

|---|---|---|

| Selective Cytotoxicity | Significantly reduces viability of DLD-1 and HCT-116 cells with no effect on normal colon cells. | nih.gov |

| Apoptosis Induction | Triggers both extrinsic and intrinsic apoptotic pathways. | nih.govresearchgate.net |